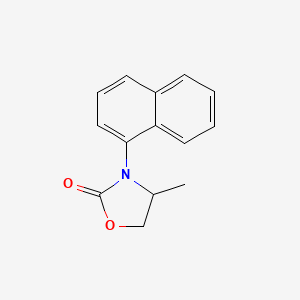
4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a naphthalene ring fused to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of naphthalene derivatives with appropriate amines and carbonyl compounds under controlled conditions. For instance, the reaction of naphthalen-1-ylamine with methyl isocyanate can yield the desired oxazolidinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene oxides.
Reduction: Reduction reactions can yield naphthalene derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene oxides, while substitution reactions can produce a variety of naphthalene derivatives with different functional groups.
科学的研究の応用
4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Naphthalene derivatives: Compounds like 1-naphthol and 2-naphthylamine share structural similarities with 4-Methyl-3-(naphthalen-1-yl)-1,3-oxazolidin-2-one.
Oxazolidinones: Other oxazolidinone compounds, such as linezolid, have similar core structures but different substituents.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and the oxazolidinone ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
90052-65-6 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
4-methyl-3-naphthalen-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H13NO2/c1-10-9-17-14(16)15(10)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3 |
InChIキー |
UISGOTHVFQPXAF-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=O)N1C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


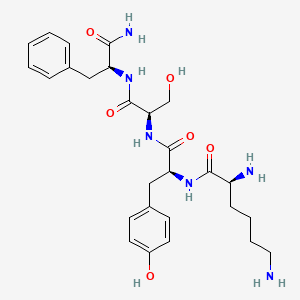
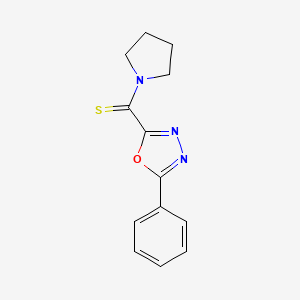
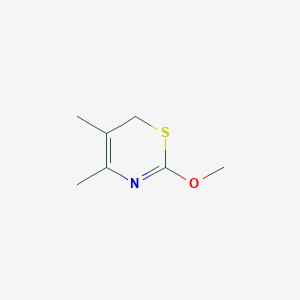
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
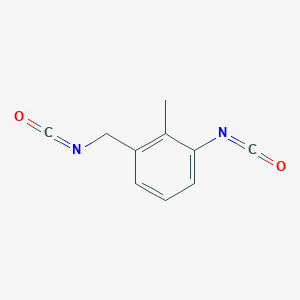
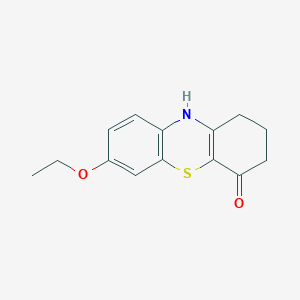
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
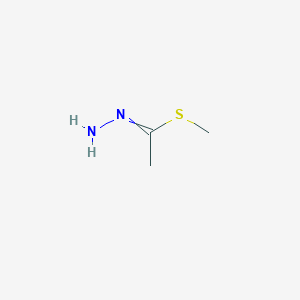
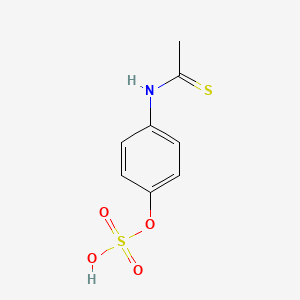
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)


